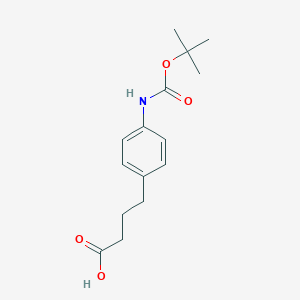

4-(4-((叔丁氧羰基)氨基)苯基)丁酸

描述

Synthesis Analysis The synthesis of 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid and related compounds involves various chemical strategies, focusing on stereocontrolled synthesis and the use of tert-butoxycarbonyl (Boc) protecting groups. For example, a stereocontrolled synthesis approach was utilized for producing a dipeptide isostere, emphasizing the practicality and efficiency of these methods (Nadin et al., 2001). Additionally, synthesis from phenylalanine showcases the adaptability of these approaches for generating amino acid derivatives (Yuan Guo-qing, 2013).

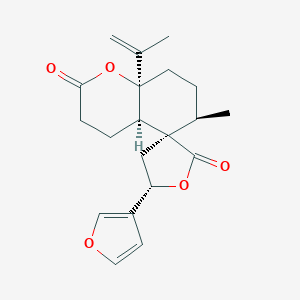

Molecular Structure Analysis The molecular structure of tert-butoxycarbonyl amino phenyl butanoic acid derivatives often incorporates protective groups like Boc to shield functional groups during synthesis and modification processes. The crystal structure analysis reveals the significance of weak intermolecular bonding in stabilizing conformations, highlighting the extended, nearly all-trans C5 conformation in one derivative (Kozioł et al., 2001).

Chemical Reactions and Properties These compounds participate in various chemical reactions essential for peptide synthesis and modification. N-tert-butoxycarbonyl amino derivatives, for example, have been identified as suitable handles in solid-phase peptide synthesis, offering stability against acidolysis and efficient cleavage conditions (Gaehde & Matsueda, 1981).

Physical Properties Analysis The physical properties, such as solubility and thermal stability of related compounds, like ortho-linked polyamides derived from tert-butylcatechol, are noteworthy. These materials exhibit high solubility in polar solvents and remarkable thermal stability, making them valuable for various applications (Hsiao et al., 2000).

Chemical Properties Analysis The tert-butoxycarbonyl (Boc) group is a pivotal element in the chemical properties of these compounds, serving as a protective group for amino acids and facilitating their use in peptide synthesis. The versatility of the Boc group allows for selective reactions under mild conditions, thereby preserving the integrity of sensitive functional groups (Harris & Wilson, 2009).

科学研究应用

胸苷酸合成抑制剂的中间体:它作为合成新型胸苷酸合成抑制剂的关键中间体 (袁国清,2013 年)。

抗癌药物的前药:它作为抗癌药物(特别是苯丁酸氮芥)的潜在前药 (J. Mann & L. Shervington, 1991 年)。

α-氨基酸及其衍生物的合成:该化合物的非对映选择性合成可用于合成各种 α-氨基酸及其衍生物 (Robert M. Williams 等人,2003 年)。

研究肽构象:其晶体结构揭示了 N-甲基化在决定肽构象中的作用 (E. Jankowska 等人,2002 年)。

蛋白质的位点选择性研究:源自该化合物的氨基酸(如 4-(叔丁基)苯丙氨酸和 4-(三甲基甲硅烷基)苯丙氨酸)用于通过 NMR 光谱对蛋白质进行位点选择性研究 (Choy-Theng Loh 等人,2018 年)。

制备胶原交联:它是制备胶原交联的关键中间体 (M. Adamczyk 等人,1999 年)。

肽 α-羧酰胺的固相合成:适用于作为肽 α-羧酰胺固相合成中的手柄 (S. Gaehde & G. Matsueda, 2009 年)。

抗炎活性:合成的化合物表现出抗炎活性 (Khaled R. A. Abdellatif 等人,2013 年)。

抗癌剂的合成:在设计新的抗癌剂(特别是卵巢癌和口腔癌)方面显示出潜力 (Vivek Kumar 等人,2009 年)。

肽合成的催化剂:H3PW12O40 是胺的 N-叔丁氧羰基化的有效催化剂,可用于肽合成和胺保护基团 (A. Heydari 等人,2007 年)。

手性二茂铁配体的制备:用于制备手性二茂铁配体,用于提高对映体过量 (M. Kubryk & K. Hansen, 2006 年)。

吡啶和其他杂环的合成:可用作吡啶、吡唑啉、异恶唑和三唑合成的反应性底物 (R. Adlington 等人,2000 年)。

局部环境的振动报告剂:其衍生物的腈对称伸缩振动可用作局部环境的振动报告剂 (C. Bazewicz 等人,2011 年)。

19F NMR 中的灵敏应用:像 (2S,4R)- 和 (2S,4S)-全氟叔丁基 4-羟脯氨酸这样的衍生物用于探针和药物化学,在 19F NMR 中具有灵敏的应用 (Caitlin M. Tressler & Neal J. Zondlo, 2014 年)。

不对称化学合成:合成的不饱和 β-氨基酸衍生物用于不对称化学合成 (S. Davies 等人,1997 年)。

安全和危害

作用机制

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The Boc group in the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound may interact with its targets through the addition and removal of the Boc group.

Biochemical Pathways

The boc group’s role as a protecting group for amines suggests that it may be involved in biochemical pathways related to protein synthesis and modification .

Result of Action

The compound’s role as a protecting group for amines suggests that it may influence protein structure and function, potentially affecting cellular processes that depend on these proteins .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, the addition and removal of the Boc group are influenced by the presence of bases and acids, respectively .

属性

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-7-11(8-10-12)5-4-6-13(17)18/h7-10H,4-6H2,1-3H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKQXXXBFHIZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)

![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)